1-Bromododec-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65560-54-5 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromododec-2-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11H,2-9,12H2,1H3 |
InChI Key |
CBUMLQARZGPRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromododec 2 Ene and Analogous Structures
Stereoselective Synthesis of (E)-1-Bromododec-2-ene
The controlled synthesis of the (E)-isomer of 1-bromododec-2-ene is a primary objective in many synthetic campaigns. The geometry of the double bond is crucial for its subsequent reactivity and the stereochemical outcome of products derived from it.
Allylation reactions provide a powerful tool for constructing the carbon framework of bromododec-2-ene and related structures. unimi.it These reactions involve the addition of an allyl group to an electrophile, often an aldehyde, to form a homoallylic alcohol. unimi.it This alcohol can then be converted to the target allylic bromide.
A prominent method in this category is the Brown allylation, which utilizes B-allyldiisopinocampheylborane as a chiral reagent for the asymmetric allylation of aldehydes. unimi.itharvard.edu This approach is known for producing homoallylic alcohols with high enantiomeric excess. unimi.it The resulting alcohol serves as a versatile intermediate. The double bond within this intermediate can undergo various transformations, including epoxidation, dihydroxylation, and olefin metathesis, while the hydroxyl group can be converted to a bromide. unimi.it
While allylic bromination using reagents like N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at the position adjacent to a double bond, it often lacks stereochemical control. chemistrysteps.comorgoreview.com The reaction proceeds through a resonance-stabilized allylic radical, which can lead to a mixture of regioisomers and stereoisomers. chemistrysteps.comyoutube.com For instance, the bromination of an alkene with an existing stereocenter can result in a mixture of diastereomers. masterorganicchemistry.com
| Method | Key Reagents | Primary Product | Stereochemical Control | Key Features |
|---|---|---|---|---|
| Brown Allylation | B-allyldiisopinocampheylborane, Aldehyde | Homoallylic alcohol | High enantioselectivity | Forms a chiral alcohol intermediate that can be further functionalized. unimi.itharvard.edu |
| Allylic Bromination | N-bromosuccinimide (NBS) | Allylic bromide | Generally low | Proceeds via a radical mechanism, potentially leading to isomeric mixtures. chemistrysteps.comorgoreview.com |
A highly effective strategy for the stereoselective synthesis of (E)-1-bromododec-2-ene involves the use of alkyne precursors, such as dodec-2-yn-1-ol (B188686). This approach allows for precise control over the geometry of the resulting double bond.
One common method is the reduction of the alkyne to a (Z)-alkene, followed by conversion to the bromide. For instance, dodec-2-yn-1-ol can be synthesized from propargyl alcohol and 1-bromononane. nih.gov The resulting alkynyl alcohol is then reduced to (Z)-dodec-2-en-1-ol using reagents like sodium borohydride (B1222165) in the presence of a nickel(II) acetate (B1210297) catalyst. nih.govcdnsciencepub.com The (Z)-allylic alcohol can then be converted to the corresponding bromide.
Alternatively, hydrobromination of the alkyne can be employed. Homolytic hydrobromination of alkynes with hydrogen bromide in acetic acid can lead to the regio- and stereoselective formation of bromoalkenes. researchgate.net Another approach involves the iodobromination of internal alkynes using a combination of trimethylsilyl (B98337) bromide (TMSBr) and N-iodosuccinimide (NIS) to generate iodine monobromide (in situ), which adds across the triple bond in an anti-fashion to yield (E)-1-bromo-2-iodoalkenes with high regio- and stereoselectivity. researchmap.jp
A one-pot procedure involving hydroboration of an alkyne with dicyclohexylborane (B74569) to form an (E)-vinylborane, followed by transmetalation with tributyltin methoxide, yields (E)-vinylstannanes with high stereoselectivity. orgsyn.org These vinylstannanes are versatile intermediates for the synthesis of various substituted alkenes.
Direct halogenation of alkenes is a fundamental transformation in organic synthesis. The treatment of alkenes with bromine (Br₂) typically results in the formation of vicinal dibromides through an anti-addition mechanism involving a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com
For the synthesis of allylic bromides, radical halogenation is often employed. N-bromosuccinimide (NBS) in the presence of a radical initiator or light is commonly used to brominate the allylic position. youtube.com However, as previously mentioned, this method can suffer from a lack of stereocontrol. chemistrysteps.comorgoreview.com
More advanced methods aim to improve the stereoselectivity of halogenation. For example, stereoselective haloetherification and haloesterification of allyl amides have been developed. nih.gov Additionally, methods for the stereoselective synthesis of (E)- or (Z)-β-arylvinyl bromides from styrenes have been reported, utilizing a borylative coupling/halodeborylation protocol. rsc.org Microwave-induced Hunsdiecker-type reactions of 3-arylpropenoic acids with NBS can also produce (E)-β-arylvinyl bromides with good stereoselectivity. organic-chemistry.org
Approaches from Alkyne Precursors (e.g., Dodec-2-yn-1-ol)
Development of Novel Synthetic Routes and Precursors
The search for more efficient and selective methods for synthesizing this compound and its analogs is an ongoing area of research. This includes the development of new synthetic routes and the exploration of novel precursors.
One area of innovation is the use of organometallic reagents. For instance, novel solid silylzinc reagents have been developed for the synthesis of aryl and alkyl trimethylsilanes. rameshrasappan.com These reagents offer advantages in terms of stability and handling compared to traditional silyllithium reagents. rameshrasappan.com
Free-radical reactions induced by triethylborane (B153662) have also been explored for the synthesis of alkenes. organic-chemistry.org The reaction of (E)-β-nitrostyrenes with radicals generated from alkyl iodides in the presence of triethylborane and air can produce (E)-alkenes in high yields under mild conditions. organic-chemistry.org
The use of microwave irradiation has been shown to accelerate reactions and improve yields in some cases. For example, a microwave-assisted, one-pot synthesis of terminal alkynes from 3-aryl-2,3-dibromopropanoic acids has been developed. researchgate.net This method proceeds through a (Z)-vinyl bromide intermediate. researchgate.net
Optimization of Reaction Conditions for Yield and Stereochemical Control
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired product. This involves careful selection of solvents, reagents, catalysts, and reaction temperatures.
In the context of stereoselective halogenation, the choice of solvent can significantly impact the outcome. For example, the use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org
Catalyst selection is also critical. In palladium-catalyzed reactions, such as the stereoselective hydrogenolysis of 1,1-dibromo-1-alkenes to (Z)-1-bromo-1-alkenes, the choice of ligand can influence the efficiency and selectivity of the reaction. acs.org Similarly, in the hydrobromination of alkenes, the use of catalytic amounts of copper(I) can promote anti-Markovnikov addition, while iron(II) bromide favors the Markovnikov product. organic-chemistry.org
| Factor | Example | Effect | Reference |
|---|---|---|---|
| Solvent | Hexafluoroisopropanol in halogenation with NBS | Enables mild and regioselective reaction. | organic-chemistry.org |
| Catalyst | Cu(I) vs. Fe(II) in hydrobromination of alkenes | Controls regioselectivity (anti-Markovnikov vs. Markovnikov). | organic-chemistry.org |
| Reagent | in situ generation of IBr from TMSBr and NIS | More effective for iodobromination of alkynes than bulk IBr. | researchmap.jp |
| Reaction Conditions | Microwave irradiation in Hunsdiecker-type reactions | Reduces reaction times and improves yields. | organic-chemistry.org |
The precise control of reaction parameters is essential for achieving the desired isomer of this compound with high purity and in good yield, which is paramount for its application in further synthetic endeavors.
Stereochemical Investigations of 1 Bromododec 2 Ene
E/Z Stereoisomerism and Configurational Stability
The presence of a double bond between the second and third carbon atoms in 1-Bromododec-2-ene gives rise to geometric isomerism. These isomers are designated as E and Z based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgchemistrysteps.com
To assign the configuration, the substituents on each carbon of the double bond are ranked by atomic number. libretexts.org
At carbon C2: The decyl group (-C₁₀H₂₁) has a higher priority than the hydrogen atom.
At carbon C1: The bromine atom has a higher atomic number than the hydrogen atom, giving it higher priority.
Based on these assignments:
The (Z)-isomer has the higher-priority groups (bromine and the decyl chain) on the same side of the double bond. wikipedia.org
The (E)-isomer has the higher-priority groups on opposite sides of the double bond. wikipedia.org
Table 1: Priority Assignment and Isomer Configuration for this compound
| Double Bond Carbon | Substituent 1 | Priority (Substituent 1) | Substituent 2 | Priority (Substituent 2) | Isomer | Description |
|---|---|---|---|---|---|---|
| C1 | -Br | High | -H | Low | (E)-1-Bromododec-2-ene | High priority groups are on opposite sides. |
| C2 | -C₁₀H₂₁ | High | -H | Low | ||
| C1 | -Br | High | -H | Low | (Z)-1-Bromododec-2-ene | High priority groups are on the same side. |
| C2 | -C₁₀H₂₁ | High | -H | Low |
Impact of Synthetic Pathways on Stereoselectivity in this compound Formation
The stereochemical outcome of this compound synthesis is highly dependent on the chosen reaction pathway and precursors. Several methods in organic synthesis allow for the selective formation of either the E or Z isomer.
The stereoselective synthesis of (Z)-1-bromo-1-alkenes can be achieved with high efficiency through the microwave-assisted debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This method provides good yields and high stereoselectivity. Another approach involves the treatment of (E)-alkenylboronic acids with bromine and a base, which proceeds through a mechanism involving inversion of configuration to yield the (Z)-bromoalkene with high stereoselectivity. redalyc.org
For the synthesis of (E)-1-bromo-1-alkenes , different strategies are employed. The hydroalumination of terminal alkynes results in a cis addition, forming Z-alkenylalanes. Subsequent reaction with a halogen, such as bromine, proceeds with retention of configuration, ultimately yielding the (E)-alkenyl halide. redalyc.org Another powerful technique is catalytic cross-metathesis, which can produce trisubstituted alkenyl bromides like (E)-1-Bromododec-2-ene with a high degree of stereoretention. nih.gov Additionally, Hunsdiecker-type reactions, particularly when induced by microwave irradiation, can convert 3-arylpropenoic acids into (E)-β-arylvinyl bromides stereoselectively. organic-chemistry.org
Table 2: Selected Synthetic Routes to Stereoisomers of this compound
| Target Isomer | Synthetic Method | Typical Precursor | Key Reagents | Stereochemical Principle | Reference |
|---|---|---|---|---|---|
| (Z)-isomer | Debrominative Decarboxylation | anti-2,3-Dibromotridecanoic acid | Et₃N, DMF, Microwave | Stereospecific elimination | organic-chemistry.orgresearchgate.net |
| (Z)-isomer | Halodeboronation | (E)-Dodec-1-enylboronic acid | Br₂, Base | Inversion of configuration | redalyc.org |
| (E)-isomer | Hydroalumination-Bromination | 1-Dodecyne | 1. DIBAL-H 2. Br₂ | cis-Addition then retention | redalyc.org |
| (E)-isomer | Cross-Metathesis | 1-Undecene and 1,2-dibromoethene | Mo or Ru catalyst | Stereoretentive metathesis | nih.gov |
| (E)-isomer | Hunsdiecker-Type Reaction | (E)-3-Alkylpropenoic acid | NBS, LiOAc (cat.), Microwave | Stereoselective bromodecarboxylation | organic-chemistry.org |
Control of Allylic Stereochemistry in Reactions Involving this compound
As an allylic bromide, this compound is a reactive intermediate for further synthetic transformations. allen.in Its reactions are characterized by the potential for allylic rearrangement, where the double bond shifts, often leading to a mixture of products. This reactivity stems from the formation of a resonance-stabilized allylic carbocation or radical intermediate. allen.in
A primary reaction of allylic halides is nucleophilic substitution. This can occur via two main pathways:
Sₙ2 Reaction: A direct substitution at the C1 position, where the bromine atom is attached. The stereochemistry of the double bond (E or Z) is typically retained.
Sₙ2' Reaction: The nucleophile attacks at the C3 position (the other end of the double bond), causing the double bond to migrate and the bromide to be expelled from the C1 position. This allylic rearrangement leads to a constitutional isomer of the expected product.
Another significant reaction is allylic bromination, often performed with N-bromosuccinimide (NBS). masterorganicchemistry.com While this compound is already brominated, understanding the reverse process is key. If an alkene like dodec-1-ene is treated with NBS, an allylic radical is formed that is stabilized by resonance. libretexts.org This delocalized radical can then react with bromine at either end of the allylic system, leading to a mixture of regioisomers, such as 3-bromo-1-dodecene and 1-bromo-2-dodecene (both E and Z isomers). libretexts.org This illustrates the inherent challenge in controlling regiochemistry and stereochemistry in reactions involving the allylic system of this compound. The exact ratio of products depends heavily on reaction conditions and the steric and electronic properties of the substrate.
Table 3: Potential Reactions of this compound and Stereochemical Considerations
| Reaction Type | Description | Potential Products | Controlling Factors | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (Sₙ2) | Direct displacement of bromide by a nucleophile at C1. | 1-Nu-dodec-2-ene (E or Z) | Nature of nucleophile, solvent, temperature. E/Z geometry is retained. | |
| Nucleophilic Substitution (Sₙ2') | Nucleophilic attack at C3 with concomitant double bond migration. | 3-Nu-dodec-1-ene | Steric hindrance at C1, nature of the nucleophile and leaving group. | allen.in |
| Organometallic Formation (e.g., Grignard) | Reaction with a metal like magnesium to form an allylic organometallic reagent. | A mixture of (dodec-2-en-1-yl)magnesium bromide and (dodec-1-en-3-yl)magnesium bromide. | The resulting Grignard reagent exists as a mixture of equilibrating regioisomers due to resonance. | libretexts.org |
| Elimination (E2) | Base-induced elimination of HBr. | Dodeca-1,2-diene (allene) or Dodeca-1,3-diene. | Strength and steric bulk of the base, temperature. |
Reactivity and Mechanistic Pathways of 1 Bromododec 2 Ene in Advanced Organic Transformations
Organometallic Transformations Involving 1-Bromododec-2-ene
This compound serves as a versatile substrate in a variety of organometallic transformations, enabling the construction of complex molecular architectures. Its reactivity is primarily centered around the carbon-bromine bond and the adjacent double bond, which can be manipulated through different catalytic systems.
Grignard Reagent Formation and Subsequent Nucleophilic Reactions
The reaction of alkyl or alkenyl halides with magnesium metal is a fundamental method for the formation of Grignard reagents. masterorganicchemistry.com These reagents, characterized by a carbon-magnesium bond, are potent nucleophiles and strong bases. masterorganicchemistry.comleah4sci.com The general form of a Grignard reagent is R-MgX, where X is a halogen. pressbooks.pub
This compound can be converted into its corresponding Grignard reagent, (dodec-2-en-1-yl)magnesium bromide, by reacting it with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comyoutube.com The carbon atom bonded to magnesium becomes nucleophilic due to the polarization of the C-Mg bond. masterorganicchemistry.com
This Grignard reagent is a powerful tool for forming new carbon-carbon bonds. It readily participates in nucleophilic addition reactions with various electrophiles, most notably carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.compressbooks.pub The reaction with an aldehyde yields a secondary alcohol, while a ketone will produce a tertiary alcohol. libretexts.org The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org
For instance, the reaction of (dodec-2-en-1-yl)magnesium bromide with an aldehyde would proceed as follows:
Step 1: Nucleophilic Attack The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.org
Step 2: Protonation Subsequent workup with a mild acid protonates the alkoxide to yield the final secondary alcohol product. libretexts.org
The versatility of Grignard reagents extends to reactions with other electrophiles like esters, carbon dioxide (to form carboxylic acids), and epoxides. masterorganicchemistry.com
Palladium-Catalyzed Reactions
Palladium catalysts are instrumental in a wide array of organic transformations, and this compound is a suitable substrate for several palladium-catalyzed reactions. acs.orgresearchgate.net These reactions often proceed under mild conditions and exhibit high selectivity. nih.gov
Palladium complexes can catalyze the isomerization of olefins, which involves the migration of a double bond within a molecule. nih.govnsf.gov While many isomerization processes are limited to a one-carbon shift, long-range olefin isomerization has been achieved using palladium(0) nanoparticles. acs.orgresearchgate.netnih.gov This process allows for the migration of a double bond over several carbon atoms. nih.gov
In a specific application, (E)-1-bromododec-2-ene was used in the allylation of a protected 2-hydroxy-6-methylbenzoic acid to form a substrate for a palladium-catalyzed isomerization reaction. acs.orgresearchgate.netnih.gov The resulting product underwent spontaneous oxidative cyclization, demonstrating the utility of this isomerization in the synthesis of complex molecules like dihydroisocoumarins. acs.orgresearchgate.netnih.gov The isomerization is believed to occur through a stepwise, multistep process. acs.orgnih.gov
| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allylated 2-hydroxy-6-methylbenzoic acid derivative (using (E)-1-bromododec-2-ene) | PdCl2 | Methanol | Oxidized isocoumarin (B1212949) | 98 | nih.gov, acs.org, researchgate.net |
Palladium catalysts can also facilitate oxidative cyclization reactions, where a linear substrate is converted into a cyclic compound with a change in the oxidation state of the metal center. rsc.orgorganic-chemistry.orgrsc.org In the context of the synthesis of dihydroisocoumarin 33, a substrate prepared using (E)-1-bromododec-2-ene underwent a palladium-catalyzed reaction that resulted in an oxidized isocoumarin in 98% yield. acs.orgresearchgate.netnih.gov This transformation is described as an isomerized intermediate undergoing spontaneous oxidative cyclization. acs.orgresearchgate.netnih.gov This type of reaction is a powerful tool for the construction of heterocyclic and polycyclic frameworks. acs.orgacs.orgdiva-portal.org
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups. fishersci.esorganic-chemistry.org
This compound, as an alkenyl halide, is a potential substrate for Suzuki-Miyaura cross-coupling reactions. The general mechanism involves the oxidative addition of the alkenyl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org
While specific examples of Suzuki-Miyaura reactions with this compound were not found in the provided search results, its structure makes it a suitable candidate for such transformations. The reaction would allow for the introduction of various aryl, vinyl, or alkyl groups at the C1 position, depending on the organoboron reagent used.
| Component | Examples | Reference |
|---|---|---|
| Organohalide | Aryl, vinyl, or alkyl halides (e.g., this compound) | wikipedia.org, libretexts.org |
| Organoboron Reagent | Boronic acids, boronic esters | wikipedia.org, libretexts.org, organic-chemistry.org |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | mdpi.com |
| Base | Na2CO3, K2CO3, Cs2CO3 | wikipedia.org |
| Solvent | Toluene, THF, DMF | wikipedia.org |
Oxidative Cyclization Reactions
Other Transition Metal-Catalyzed Reactions
Beyond palladium, other transition metals are known to catalyze a variety of organic transformations. numberanalytics.comnih.govbeilstein-journals.org For instance, iron-catalyzed cross-coupling reactions have been reported. A Russian patent describes an Fe-catalyzed cross-coupling of ethyl(4E)-5-chloropent-4-enoate with octylmagnesium bromide. google.com While this example does not directly involve this compound, it highlights the potential for other transition metals to catalyze similar coupling reactions.
The reactivity of the double bond in this compound also makes it a potential substrate for olefin metathesis reactions, which are typically catalyzed by ruthenium or molybdenum complexes. mdpi.com These reactions involve the redistribution of olefinic fragments and are powerful tools for forming new carbon-carbon double bonds. google.com
Olefin Metathesis and Ring-Closing Metathesis (RCM) Potentials for this compound Derivatives
Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. libretexts.org For derivatives of this compound, this reaction, particularly in its ring-closing (RCM) variation, offers significant potential for the synthesis of complex cyclic structures. organic-chemistry.orgnumberanalytics.com
The success of olefin metathesis reactions, including RCM, is highly dependent on the choice of catalyst and the nature of the substrate. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and stability. libretexts.orgharvard.edu
Grubbs Catalysts : These catalysts are known for their tolerance to a wide variety of functional groups and are stable in common organic solvents. harvard.edu The first-generation Grubbs catalyst is effective for many applications, while the second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits higher activity and is often preferred for more challenging substrates. libretexts.orgharvard.edu
Hoveyda-Grubbs Catalysts : These are a modification of the Grubbs catalysts, featuring a chelating isopropoxybenzylidene ligand. They often exhibit enhanced stability and are particularly useful for reactions requiring initiation at room temperature. sigmaaldrich.com
Schrock Catalysts : Based on molybdenum and tungsten, these catalysts are generally more reactive than their ruthenium counterparts but are also more sensitive to air and moisture and have lower functional group tolerance. libretexts.orgharvard.edu
For this compound derivatives, the presence of the bromine atom and the electronic nature of other substituents on the dodecene chain will influence catalyst selection. While ruthenium catalysts are generally tolerant of halides, the specific reaction conditions and the complexity of the substrate may necessitate the use of more specialized or robust catalyst systems. harvard.eduapeiron-synthesis.com Research has shown that efficient RCM of bromoalkenes is possible with commercially available Grubbs II catalyst by modifying the starting bromoalkene moiety. nih.gov
Table 1: Comparison of Common Olefin Metathesis Catalysts
| Catalyst Type | Metal Center | Key Ligands | Reactivity | Functional Group Tolerance | Air/Moisture Stability |
| Grubbs I | Ru | Tricyclohexylphosphine | Good | High harvard.edu | High harvard.edu |
| Grubbs II | Ru | Tricyclohexylphosphine, NHC | Very High libretexts.org | High libretexts.org | High harvard.edu |
| Hoveyda-Grubbs II | Ru | Isopropoxybenzylidene, NHC | High | High libretexts.org | Very High sigmaaldrich.com |
| Schrock | Mo or W | Alkoxide, Imido | Very High libretexts.orgharvard.edu | Moderate to Poor harvard.edu | Low harvard.edu |
The generally accepted mechanism for olefin metathesis was first proposed by Yves Chauvin and involves a series of cycloaddition and cycloreversion steps. wikipedia.orgilpi.com The key intermediate in this catalytic cycle is a metallacyclobutane. libretexts.orgorganic-chemistry.org
The catalytic cycle can be summarized as follows:
[2+2] Cycloaddition : The reaction initiates with a [2+2] cycloaddition between the metal alkylidene catalyst and the alkene of the substrate. This forms a four-membered ring intermediate called a metallacyclobutane. ilpi.commasterorganicchemistry.com
Cycloreversion (or Retro-[2+2] Cycloaddition) : The metallacyclobutane intermediate is unstable and undergoes a cycloreversion, breaking open to form a new metal alkylidene and a new alkene product. libretexts.orgmasterorganicchemistry.com
Catalyst Regeneration : The newly formed metal alkylidene can then react with another alkene molecule, continuing the catalytic cycle. masterorganicchemistry.com
In the context of Ring-Closing Metathesis (RCM), a diene substrate is used. The metal alkylidene reacts with one of the double bonds to form a metallacyclobutane. Subsequent intramolecular reaction with the second double bond leads to the formation of a cyclic alkene and the release of a small, volatile alkene like ethene, which drives the reaction to completion. organic-chemistry.orgwikipedia.org The entire process is a catalytic cycle, with the metal catalyst being regenerated at the end of each cycle. masterorganicchemistry.com
Substrate Scope and Catalyst Selection
Radical Reactions and Reductions of this compound
The alkene moiety in this compound can be reduced to the corresponding alkane through catalytic hydrogenation. A common and effective method for this transformation is the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. scirp.orglibretexts.org This process typically involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst, where the addition of hydrogen across the double bond occurs. libretexts.org
While Pd/C is a highly efficient catalyst for alkene hydrogenation, it can also facilitate the hydrogenolysis (cleavage) of carbon-halogen bonds. organic-chemistry.org Therefore, achieving selective hydrogenation of the double bond in this compound without affecting the bromo-substituent can be challenging. The reaction conditions, such as temperature, pressure, and the choice of solvent, must be carefully controlled to favor the desired transformation. organic-chemistry.orgacs.org In some cases, catalyst poisons like diphenylsulfide can be used to selectively reduce the alkene without cleaving the carbon-halogen bond. organic-chemistry.org
An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor molecule in the presence of a catalyst. nih.gov For instance, formic acid or isopropanol (B130326) can serve as the hydrogen source with a palladium catalyst. organic-chemistry.orgnih.gov Another approach involves the in situ generation of hydrogen, for example, from the reaction of sodium borohydride (B1222165) with acetic acid in the presence of Pd/C. scirp.org This method has been shown to be chemoselective, allowing for the hydrogenation of alkenes without removing O- or N-benzyl protecting groups, suggesting it could be a viable method for the selective reduction of the double bond in this compound. scirp.org
Table 2: Conditions for Catalytic Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Key Features |
| Pd/C libretexts.org | H₂ gas reddit.com | Ethanol, Acetic Acid libretexts.org | Highly efficient for alkene reduction; risk of dehalogenation. organic-chemistry.org |
| Pd/C with diphenylsulfide organic-chemistry.org | H₂ gas | Various organic solvents | Selective for alkene reduction, prevents dehalogenation. organic-chemistry.org |
| Pd/C scirp.org | NaBH₄, CH₃COOH | Toluene, Benzene scirp.org | In situ H₂ generation, chemoselective. scirp.org |
| Iridium complexes organic-chemistry.org | Triethylsilane | Organic solvents | Effective for dehalogenation. organic-chemistry.org |
Dehalogenation is the removal of a halogen atom from a molecule. wikipedia.org In the case of this compound, this would involve the cleavage of the carbon-bromine bond. Several methods can be employed for this purpose.
Reductive dehalogenation replaces the halogen with a hydrogen atom and can be achieved through various mechanisms. epa.gov One common method is catalytic hydrodehalogenation, which uses hydrogen gas and a transition metal catalyst like palladium. wikipedia.org This process is mechanistically similar to catalytic hydrogenation.
Radical dehalogenation involves the formation of a radical intermediate. acs.org For instance, photoredox catalysis using a ruthenium-based photosensitizer can facilitate the reduction of carbon-bromide bonds under visible light irradiation. organic-chemistry.orgacs.org This method often shows good functional group tolerance and can be chemoselective for activated C-X bonds over vinyl C-X bonds. organic-chemistry.org
Another pathway is dehydrohalogenation, which is an elimination reaction that removes a hydrogen and a halogen from adjacent carbon atoms to form a new double bond. epa.govaakash.ac.in This reaction is typically promoted by a strong base. In this compound, this could potentially lead to the formation of a conjugated diene.
The reactivity of vinyl bromides, where the bromine is directly attached to a double-bonded carbon, is generally lower than that of alkyl bromides due to the increased strength of the sp² C-Br bond. ekb.eg However, the presence of neighboring groups can influence the ease of dehalogenation. ekb.eg
Hydrogenation Studies (e.g., Pd/C mediated)
Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety
The double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions, a reactivity pattern common to alkenes. inflibnet.ac.in
Electrophilic Addition: The electron-rich pi bond of the alkene can act as a nucleophile, attacking electrophilic species. chemistrysteps.com A classic example is the addition of hydrogen halides (HX). libretexts.orgchemguide.co.uk The reaction proceeds through a two-step mechanism:
Electrophilic attack : The pi electrons of the alkene attack the electrophilic hydrogen of HX, forming a C-H bond and a carbocation intermediate. libretexts.org
Nucleophilic attack : The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org
The addition of halogens, such as bromine (Br₂), across the double bond is another common electrophilic addition reaction. libretexts.org The approaching pi bond induces a dipole in the Br₂ molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.org
Nucleophilic Addition: While simple alkenes are not typically reactive towards nucleophiles, the presence of electron-withdrawing groups can activate the double bond for nucleophilic attack. inflibnet.ac.in The bromine atom in this compound is electronegative and can exert an electron-withdrawing inductive effect, making the double bond more electrophilic and thus more susceptible to attack by nucleophiles. socratic.orglabster.com The reaction would proceed via the attack of a nucleophile on one of the carbons of the double bond, forming a carbanion intermediate, which is then protonated by a solvent or another proton source. inflibnet.ac.in
Regioselective and Stereoselective Additions (e.g., Bromination)
The addition of electrophiles across the carbon-carbon double bond of this compound can proceed with high degrees of regioselectivity and stereoselectivity. A prime example is the addition of bromine (Br₂).
The mechanism for the bromination of an alkene typically involves the formation of a cyclic bromonium ion intermediate. libretexts.org This intermediate is then opened by the nucleophilic attack of a bromide ion. Due to the presence of the allylic bromine atom in this compound, the electron density of the double bond is influenced, which can affect the stability and subsequent reactions of the bromonium ion.
The addition of bromine to an alkene is a stereospecific reaction, meaning the stereochemistry of the starting alkene determines the stereochemistry of the product. libretexts.orgyoutube.com Specifically, the addition is "anti," where the two bromine atoms add to opposite faces of the double bond. youtube.commasterorganicchemistry.com This is a result of the backside attack of the bromide ion on the three-membered bromonium ion ring. youtube.com
For an alkene like this compound, which can exist as (E) and (Z) isomers, the bromination would be expected to yield diastereomeric products. The regioselectivity of the bromide attack on the bromonium ion intermediate is influenced by both steric and electronic factors. While attack at either carbon of the original double bond is possible, substitution patterns on the alkene can favor attack at the less substituted carbon.
Table 1: Expected Stereochemical Outcome of Bromination of this compound Isomers
| Starting Material Isomer | Intermediate | Product Stereochemistry |
| (E)-1-Bromododec-2-ene | Cyclic bromonium ion | Anti-addition product |
| (Z)-1-Bromododec-2-ene | Cyclic bromonium ion | Anti-addition product (diastereomer of the (E)-product) |
This table illustrates the expected anti-addition of bromine across the double bond of the (E) and (Z) isomers of this compound, leading to the formation of diastereomeric 1,2,3-tribromododecane products.
It is important to note that under certain conditions, such as the presence of radical initiators or light, allylic bromination can compete with addition, leading to the substitution of a hydrogen atom at the allylic position (C4). masterorganicchemistry.com However, in the dark and in non-polar solvents, electrophilic addition is the predominant pathway. masterorganicchemistry.com
Hydrothiolation Analogies to Related Unsaturated Halides
Hydrothiolation, the addition of a thiol across a double or triple bond, is an atom-economical method for synthesizing sulfides. nih.gov While specific studies on the hydrothiolation of this compound are not prevalent, analogies can be drawn from the reactivity of other unsaturated halides and alkenes. The reaction can be catalyzed by various means, including bases, radicals, or transition metals. rsc.orgrsc.org
The regioselectivity of hydrothiolation can often be controlled to yield either the Markovnikov or anti-Markovnikov product. acs.org
Markovnikov addition: In the presence of an acid catalyst or under certain conditions, the hydrogen atom of the thiol adds to the carbon atom of the double bond that has more hydrogen atoms, and the sulfur atom adds to the more substituted carbon.
Anti-Markovnikov addition: This is typically achieved through a radical mechanism, often initiated by light or a radical initiator. The thiyl radical adds to the less substituted carbon of the double bond.
In the context of this compound, the presence of the allylic bromide could influence the regioselectivity. The electron-withdrawing nature of the bromine atom might affect the stability of potential carbocation or radical intermediates. For instance, in a metal-catalyzed hydrothiolation, the catalyst could coordinate to both the double bond and the bromine atom, influencing the regiochemical outcome. nih.gov
Table 2: Potential Regiochemical Outcomes for Hydrothiolation of this compound
| Reaction Type | Proposed Intermediate | Expected Major Product |
| Markovnikov Addition | Carbocation-like | 1-Bromo-2-(alkylthio)dodecane |
| Anti-Markovnikov Addition | Radical | 1-Bromo-3-(alkylthio)dodecane |
This table outlines the potential products from the hydrothiolation of this compound based on established mechanisms for Markovnikov and anti-Markovnikov additions.
The stereochemistry of the hydrothiolation can also be controlled, particularly in enantioselective variants using chiral catalysts. nih.govbeilstein-journals.org This allows for the synthesis of specific stereoisomers of the resulting thioether.
Functional Group Interconversions Involving the Bromine Moiety
The bromine atom in this compound is an excellent leaving group, making it a key site for functional group interconversions (FGIs). solubilityofthings.com These transformations are fundamental in organic synthesis, allowing for the conversion of one functional group into another. fiveable.menumberanalytics.com As an allylic halide, this compound is particularly reactive in nucleophilic substitution reactions.
These reactions typically proceed via an S_N2 or S_N1 mechanism. Given that it is a primary allylic halide, it can undergo S_N1 reactions due to the formation of a resonance-stabilized allylic carbocation. vaia.com This reactivity allows for the introduction of a wide range of nucleophiles.
Common functional group interconversions starting from this compound would include:
Synthesis of Alcohols: Reaction with hydroxide (B78521) ions (OH⁻) or water can yield the corresponding allylic alcohol. solubilityofthings.com
Synthesis of Ethers: Alkoxides (RO⁻) can be used to form ethers.
Synthesis of Amines: Ammonia or primary/secondary amines can displace the bromide to form primary, secondary, or tertiary amines, respectively. slideshare.net
Synthesis of Nitriles: Cyanide ions (CN⁻) introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides. slideshare.net
Synthesis of Alkynes: Acetylide anions can be used for carbon-carbon bond formation, leading to the synthesis of enynes. slideshare.net
Synthesis of Esters: Carboxylate anions (RCOO⁻) can react to form allylic esters. slideshare.net
Table 3: Examples of Functional Group Interconversions of this compound
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium hydroxide (NaOH) | Alcohol |
| Alkoxide | Sodium ethoxide (NaOEt) | Ether |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
| Azide (B81097) | Sodium azide (NaN₃) | Azide |
| Amine | Ammonia (NH₃) | Primary Amine |
| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Ester |
This table provides a summary of common nucleophilic substitution reactions that can be performed on this compound to introduce new functional groups.
The allylic nature of the substrate also allows for the possibility of S_N2' reactions, where the nucleophile attacks the γ-carbon (C3), leading to a rearrangement of the double bond. The ratio of S_N2 to S_N2' products depends on the nature of the nucleophile, the solvent, and the reaction conditions.
Applications of 1 Bromododec 2 Ene in Complex Organic Synthesis
Utilization as a Key Intermediate for the Synthesis of Natural Products and Bioactive Compounds (e.g., Isocoumarins, Dihydroisocoumarins)
The structural framework of isocoumarins and their reduced analogs, 3,4-dihydroisocoumarins, is a common motif in a wide array of natural products known for their diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties. mdpi.comnih.gov The synthesis of these compounds often requires the strategic introduction of long alkyl side chains, a role for which 1-bromododec-2-ene is well-suited.
Detailed research has demonstrated the application of (E)-1-bromododec-2-ene in the synthesis of a dihydroisocoumarin natural product isolated from the brown alga Caulocystis cephalornithos. researchgate.net In this synthesis, the process begins with the allylation of a protected 2-hydroxy-6-methylbenzoic acid using (E)-1-bromododec-2-ene. researchgate.net The resulting intermediate then undergoes a palladium-catalyzed isomerization, which shifts the double bond into conjugation with the aromatic ring. This is followed by a spontaneous oxidative cyclization to furnish an isocoumarin (B1212949), which is subsequently hydrogenated to yield the target dihydroisocoumarin. researchgate.net This synthetic route highlights the utility of this compound as a key reagent for installing the C12 side chain characteristic of the natural product. researchgate.net
Table 1: Key Synthetic Steps in Dihydroisocoumarin Synthesis Using (E)-1-Bromododec-2-ene researchgate.net
| Step | Reactants | Key Reagent/Catalyst | Product Description |
|---|---|---|---|
| 1. Allylation | Protected 2-hydroxy-6-methylbenzoic acid | (E)-1-Bromododec-2-ene | Allylated benzoic acid derivative. |
| 2. Isomerization & Cyclization | Allylated intermediate from Step 1 | PdCl₂ in Methanol | Oxidized isocoumarin with a C12 side chain. |
| 3. Hydrogenation | Isocoumarin from Step 2 | Pd/C, H₂ | Target dihydroisocoumarin natural product. |
The general strategy for constructing isocoumarins and dihydroisocoumarins often involves the cyclization of substituted 2-alkynylated benzoates or similar precursors. nih.gov The incorporation of various side chains is crucial for creating the structural diversity seen in nature, and reagents like this compound are essential tools for this purpose.
Role in the Construction of Long-Chain Alkenes and Functionalized Lipids
The long hydrocarbon tail of this compound makes it an important building block for the synthesis of complex lipids and long-chain alkenes. beilstein-journals.orgnih.gov Lipids are fundamental components of cellular membranes and are involved in numerous biological signaling pathways. nih.gov The ability to synthesize modified or functionalized lipids is crucial for studying their biological roles and for developing new therapeutic agents. jst.go.jp
This compound and its isomers serve as effective alkylating agents to introduce the dodecenyl moiety onto various molecular scaffolds. For instance, in the synthesis of analogs of the marine natural product jaspine B, which exhibits potent biological activity, a key step involves introducing a lipid tail. jst.go.jp While this specific synthesis utilized 12-bromododec-1-ene, the principle demonstrates the utility of such bromo-functionalized long-chain alkenes. jst.go.jp The bromo-group allows for coupling reactions, while the alkene provides a site for further transformations, such as cross-metathesis, to build the final complex lipid structure. jst.go.jp
The synthesis of long-chain analogs of other natural products, such as Lachnophyllum methyl esters, has been accomplished using related precursors like 1-bromododec-1-yne, further underscoring the importance of C12 bromo-functionalized building blocks in assembling extended carbon chains. rsc.orgrsc.org These reactions, often employing Sonogashira or Cadiot–Chodkiewicz couplings, showcase how a terminal functional group on a long chain can be leveraged to construct complex organic molecules. rsc.orgrsc.org
Table 2: Representative Reactions for Lipid and Long-Chain Alkene Synthesis
| Reaction Type | Role of Bromoalkene Building Block | Example Application |
|---|---|---|
| Williamson Ether Synthesis | Alkylating agent to form a long-chain ether linkage. | Synthesis of ether lipids. beilstein-journals.org |
| Cross-Metathesis | Provides a long-chain alkene partner for olefination reactions. | Introduction of lipid tails in natural product synthesis. jst.go.jp |
| Sonogashira/Cadiot–Chodkiewicz Coupling | Precursor (as a bromoalkyne) for C-C bond formation. | Synthesis of long-chain polyacetylenic lipids. rsc.orgrsc.org |
| Nucleophilic Substitution | Electrophile for attaching the C12 chain to a nucleophilic core. | General construction of functionalized long-chain molecules. nih.gov |
Precursor for Advanced Polymer Building Blocks and Materials Science Applications
In the field of materials science, the design of polymers with precisely controlled structures and properties is a primary goal. idu.ac.idwikipedia.org Functional monomers are the essential building blocks used to create advanced materials for applications in energy storage, drug delivery, and electronics. scripps.edursc.org this compound possesses two distinct functional groups—an alkene and an allyl bromide—making it a potentially valuable precursor for sophisticated polymer architectures.
The alkene group can participate in addition polymerization, a common method for creating polymers like poly(propene), where the double bond is broken to form a long carbon backbone. savemyexams.com If this compound were used in such a polymerization, it would result in a polymer with a long C10H21-CHBr- side chain attached to each repeating unit. This would impart significant hydrophobicity and could influence the material's physical properties, such as its solubility and thermal behavior.
Furthermore, the bromine atom serves as a reactive site for post-polymerization modification. This is a powerful strategy in modern polymer chemistry, allowing for the synthesis of a simple polymer backbone that can later be functionalized. rsc.orgnih.gov For example, the bromo-group could be used in nucleophilic substitution reactions or "click" chemistry, such as the thio-bromo reaction, to attach other functional molecules, peptides, or polymer chains, leading to the creation of graft copolymers or functionalized surfaces. rsc.org The ability to introduce a long alkyl chain via the monomer itself, while retaining a reactive handle for later modification, makes bifunctional molecules like this compound attractive for designing complex macromolecular structures. univie.ac.at
Table 3: Potential Applications of this compound in Polymer Synthesis
| Functional Group | Potential Role in Polymer Synthesis | Resulting Polymer Feature |
|---|---|---|
| Alkene (C=C) | Monomer for addition polymerization. | Polymer backbone formation with pendant functional side chains. |
| Allyl Bromide (-CH₂Br) | Site for post-polymerization modification (e.g., substitution, click chemistry). | Allows for grafting of other molecules or polymer chains. |
| Allyl Bromide (-CH₂Br) | Potential initiator site for certain types of controlled radical polymerizations. | Synthesis of block copolymers. sigmaaldrich.com |
| Combined Structure | Building block for end-functionalized polymers or specialty monomers. | Creation of polymers with tailored hydrophobicity and reactive sites. univie.ac.at |
Computational and Theoretical Investigations of 1 Bromododec 2 Ene and Its Reactive Intermediates
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a widely used tool for calculating a molecule's optimized geometry, electronic properties, and spectroscopic features. rsc.orgresearchgate.net By solving the Kohn-Sham equations, DFT can determine the electron density distribution, from which properties like bond lengths, bond angles, and the molecular electrostatic potential (MEP) can be derived. wikipedia.orgmpg.de
For 1-bromododec-2-ene, DFT calculations can predict the geometric parameters for both the (E) and (Z) isomers. These calculations help to understand how the presence of the bromine atom and the long alkyl chain influences the geometry of the double bond. The calculated bond lengths and angles provide a foundational dataset for understanding the molecule's steric and electronic properties. acs.orgresearchgate.net
An analysis of the Molecular Electrostatic Potential (MEP) map generated from DFT calculations would reveal key reactivity sites. The region around the electronegative bromine atom would exhibit a positive electrostatic potential (electron-poor), indicating susceptibility to nucleophilic attack. Conversely, the region of the C=C double bond would show a negative electrostatic potential (electron-rich), highlighting its nucleophilic character and propensity to react with electrophiles.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for (E)-1-Bromododec-2-ene
This table presents illustrative geometric parameters for the (E) isomer of this compound, as would be calculated using a DFT method like B3LYP/6-311G(d,p).
| Parameter | Atom(s) | Calculated Value |
| Bond Length | C1-Br | 1.96 Å |
| Bond Length | C2=C3 | 1.34 Å |
| Bond Length | C1-C2 | 1.51 Å |
| Bond Length | C3-C4 | 1.50 Å |
| Bond Angle | Br-C1-C2 | 111.5° |
| Bond Angle | C1-C2=C3 | 121.0° |
| Bond Angle | C2=C3-C4 | 124.5° |
| Dihedral Angle | Br-C1-C2=C3 | 115.0° |
Note: Data is hypothetical and for illustrative purposes.
Mechanistic Elucidation through Computational Modeling (e.g., Kinetic Isotope Effects, Transition State Analysis)
Computational modeling is indispensable for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.orgnumberanalytics.com A transition state (TS) represents the highest energy point along a reaction coordinate and is a fleeting, unstable structure that cannot be isolated experimentally. ims.ac.jp Locating the TS and calculating its energy relative to the reactants provides the activation energy, a key determinant of the reaction rate. libretexts.org
A plausible reaction pathway for this compound is an elimination reaction, where treatment with a strong base could lead to the formation of a dodecadiene. Computational methods can model this process, for example, an E2 elimination mechanism. numberanalytics.com The transition state for such a reaction would involve the simultaneous breaking of a C-H bond and the C-Br bond, and the formation of a new π-bond. libretexts.org Calculations would confirm this concerted mechanism by identifying a single transition state connecting reactants and products and showing one imaginary vibrational frequency corresponding to the reaction coordinate. libretexts.orgchemmethod.com
Furthermore, computational models can predict kinetic isotope effects (KIEs). By substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking in the rate-determining step, a change in the reaction rate can be observed. Predicting the KIE computationally and comparing it to experimental values provides strong evidence for a proposed transition state structure and mechanism.
Table 2: Hypothetical Reaction Energetics for E2 Elimination of HBr from this compound
This table illustrates the kind of energetic data obtained from a transition state analysis for a base-induced elimination reaction. Energies are relative to the reactant state.
| Species | Relative Free Energy (kcal/mol) |
| Reactants (this compound + Base) | 0.0 |
| Transition State (TS) | +22.5 |
| Products (Dodecadiene + H-Base⁺ + Br⁻) | -15.0 |
| Calculated Activation Free Energy (ΔG‡) | +22.5 |
Note: Data is hypothetical and for illustrative purposes.
HOMO-LUMO Analysis for Reactivity Prediction and Orbital Interactions
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ethz.chimperial.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). mnstate.edunumberanalytics.com
For this compound, the HOMO is expected to be the π-orbital of the C=C double bond, making this part of the molecule nucleophilic and reactive towards electrophiles. cureffi.org The LUMO is likely to be the σ* (antibonding) orbital of the C1-Br bond. An incoming nucleophile would interact with this LUMO, leading to the cleavage of the C-Br bond, which is characteristic of substitution or elimination reactions.
Table 4: Hypothetical Frontier Orbital Energies for this compound
Illustrative FMO data calculated at a DFT level of theory.
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -9.75 | Related to ionization potential; indicates nucleophilic character of the π-bond. |
| LUMO Energy | +0.85 | Related to electron affinity; indicates electrophilic character of the C-Br σ* bond. |
| HOMO-LUMO Gap | 10.60 | Indicates relatively high kinetic stability. |
Note: Data is hypothetical and for illustrative purposes, based on trends for similar alkenes. researchgate.net
Table 5: Global Reactivity Descriptors Derived from FMO Energies
These descriptors provide a quantitative framework for understanding reactivity based on FMO theory. ajchem-a.com
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
Note: Formulas are based on Koopmans' theorem approximations.
Advanced Spectroscopic and Chromatographic Characterization Methods in 1 Bromododec 2 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Bromododec-2-ene. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. oregonstate.edu Protons near electronegative atoms, such as the bromine atom and the double bond, are deshielded and appear at higher chemical shifts (downfield). oregonstate.edu For instance, the protons on the carbon atom adjacent to the bromine (C1) and the vinylic protons on the double bond (C2 and C3) are expected to resonate at a lower field compared to the protons of the long alkyl chain. The integration of the signals provides the ratio of the number of protons of each type, and the splitting patterns (multiplicity) reveal information about adjacent protons.
Vinylic Protons (H-2 and H-3): These protons, directly attached to the double bond carbons, typically appear in the range of δ 5.5-6.0 ppm. Their coupling constant (J-value) can help determine the stereochemistry of the double bond (E or Z isomer).
Allylic Protons (H-1 and H-4): The protons on the carbons adjacent to the double bond (C1 and C4) are known as allylic protons. The CH₂Br protons (H-1) are expected around δ 4.0 ppm, while the CH₂ protons at C4 would be around δ 2.1 ppm.
Alkyl Chain Protons: The protons of the long methylene (B1212753) (CH₂) chain and the terminal methyl (CH₃) group will appear at higher fields (upfield), typically between δ 0.8 and 1.4 ppm. msu.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Olefinic Carbons (C-2 and C-3): The sp²-hybridized carbons of the double bond are found in the downfield region, typically between δ 120-140 ppm.
Brominated Carbon (C-1): The carbon atom bonded to the bromine atom is also deshielded and appears in the range of δ 30-40 ppm.
Alkyl Chain Carbons: The sp³-hybridized carbons of the dodecyl chain appear in the upfield region of the spectrum, generally between δ 14-32 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C-1 (-CH₂Br) | ~4.0 (d) | ~33 |
| C-2 (=CH-) | ~5.7-5.9 (m) | ~125-130 |
| C-3 (=CH-) | ~5.6-5.8 (m) | ~128-135 |
| C-4 (-CH₂-) | ~2.1 (q) | ~32 |
| C-5 to C-11 (-CH₂-) | ~1.2-1.4 (m) | ~22-30 |
| C-12 (-CH₃) | ~0.9 (t) | ~14 |
Note: These are approximate values and can vary based on the solvent and the specific isomer (E/Z). d=doublet, t=triplet, q=quartet, m=multiplet.
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS)) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture. etamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). libretexts.org This process forms a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. libretexts.org For this compound, the molecular ion peak would correspond to its molecular weight. The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M⁺ and M+2⁺) of similar intensity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, often to four or more decimal places. waters.com This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₂₃Br), HRMS would confirm the exact mass, leaving no doubt as to its elemental makeup.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The high-energy ionization process in EI-MS causes the molecular ion to break apart in predictable ways. chromatographyonline.com For this compound, common fragmentation pathways could include the loss of a bromine atom, cleavage of the alkyl chain, and rearrangements involving the double bond. Analysis of these fragment ions helps to piece together the structure of the original molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu
The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features:
C=C Stretch: The carbon-carbon double bond stretch will appear in the region of 1640-1680 cm⁻¹. vscht.cz The intensity of this absorption is variable and depends on the symmetry of the double bond.
=C-H Stretch: The stretching vibration of the vinylic C-H bonds (protons on the double bond) typically occurs just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. vscht.cz
C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the long alkyl chain will be observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.
C-Br Stretch: The carbon-bromine bond stretch is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
=C-H Bend: The out-of-plane bending (or "wagging") vibrations of the vinylic C-H bonds can provide information about the substitution pattern of the alkene. For a disubstituted alkene like this compound, these bands can appear in the 675-1000 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alkene | C=C Stretch | 1640-1680 |
| Vinylic C-H | =C-H Stretch | 3010-3100 |
| Alkyl C-H | -C-H Stretch | 2850-2960 |
| Alkyl Halide | C-Br Stretch | 500-600 |
| Vinylic C-H | =C-H Bend (out-of-plane) | 675-1000 |
Chromatographic Methods for Purification and Purity Assessment (e.g., Column Chromatography, Gas Chromatography)
Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for assessing its purity.
Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina. cup.edu.cn A solvent system (eluent) is chosen to move the compounds down the column at different rates. For this compound, a non-polar solvent like hexane (B92381) mixed with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would likely be used. rochester.edu By collecting fractions as the solvent flows through the column and analyzing them (for example, by thin-layer chromatography), the desired compound can be isolated in a pure form. researchgate.net
Gas Chromatography (GC): GC is a powerful tool for assessing the purity of volatile compounds like this compound. epa.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a long column. etamu.edu The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. youtube.com A pure sample will show a single peak in the resulting chromatogram, while impurities will appear as separate peaks. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific GC conditions. youtube.com GC can also be used to separate E and Z isomers if an appropriate column and temperature program are used.
X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates
For example, if this compound were to be derivatized to form a solid compound, such as a complex with a metal or a co-crystal with another organic molecule, single-crystal X-ray diffraction could provide unequivocal proof of its structure, including the stereochemistry of the double bond. researchgate.net Similarly, if any of the starting materials or synthetic intermediates are crystalline, their structures can be confirmed by this method, lending confidence to the structure of the final product. rsc.org Powder X-ray diffraction (PXRD) can also be used to characterize the bulk crystalline material and confirm its phase purity. icn2.cat
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
